Glyceryl monostearate

Catalog No.
S702816
CAS No.
123-94-4
M.F
C21H42O4
M. Wt
358.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl monostearate

CAS Number

123-94-4

Product Name

Glyceryl monostearate

IUPAC Name

2,3-dihydroxypropyl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

insoluble in water; soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Synonyms

Octadecanoic Acid 2,3-Dihydroxypropyl Ester; 1-Monostearin; (+/-)-2,3-Dihydroxy-propyl Octadecanoate; 1-Glyceryl Stearate; 1-Monooctadecanoylglycerol; Aldo 33; Aldo 75; Aldo MSD; NSC 3875; Sandin EU; Stearic Acid α-Monoglyceride; Stearic Acid 1-Mon

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Tribology

Field: Mechanical Engineering and Lubrication Technology

Methods: GMS was added to base oil (PAO10, polyα-olefin) and tested in a slider-on-disc contact lubricant film measurement system under various slider inclinations and loads .

Results: The study found that GMS can effectively reduce the coefficient of friction and has a higher film thickness compared to the base oil, which is contrary to classical lubrication theory. This phenomenon is attributed to interface slippage .

Pharmaceutical Technology

Field: Drug Delivery and Pharmaceutical Sciences

Methods: Solid lipids like GMS are incorporated into dosage forms to modify the release rate of drugs and enhance their biopharmaceutical performance .

Results: The use of GMS in pharmaceutical formulations has shown to improve the stability and bioavailability of drugs, leading to more effective drug delivery systems .

Food Technology

Field: Food Science and Technology

Methods: GMS is added to food products during processing to achieve desired textural properties and extend shelf life .

Results: The incorporation of GMS in food products results in improved texture, body, and stability, contributing to the overall quality and consumer acceptance of the products .

Emulsion Stabilization

Field: Cosmetic Chemistry

Methods: GMS is used in cosmetic formulations to stabilize emulsions and maintain the dispersion of ingredients .

Results: The use of GMS in cosmetics leads to stable and uniform products that maintain their intended properties over time .

Biodiesel Production

Field: Renewable Energy and Environmental Science

Methods: GMS is synthesized from glycerol, a byproduct of biodiesel production, and used to enhance the properties of biodiesel .

Results: The utilization of GMS in biodiesel improves the economics of production and contributes to environmental sustainability by providing an effective use for glycerol byproducts .

Nanotechnology

Field: Nanomedicine and Drug Delivery

Methods: GMS-based nanovesicles are synthesized and characterized for their size, stability, and drug loading capacity. These nanovesicles are designed to mimic the body’s natural chylomicrons, allowing for targeted drug delivery .

Results: The nanovesicles have shown promise in enhancing the delivery and efficacy of antiviral drugs, providing a potential therapeutic strategy for respiratory infections .

Thermal-Sensitive Drug Delivery

Field: Biomedical Engineering and Pharmaceutical Sciences

Methods: The lipid matrices containing mixtures of GMS and Glyceryl Monooleate are evaluated for their potential application as drug delivery systems using a poorly water-soluble model drug, nifedipine (NF). Iron oxide nanoparticles modified with oleic acid are embedded into the matrix for remote activation of drug release using an alternating magnetic field (AMF) .

Glyceryl monostearate, also known as glycerol monostearate or monostearin, is a non-ionic emulsifier and surfactant widely used in food, cosmetics, and pharmaceuticals. It is a glycerol ester of stearic acid, characterized by its white, waxy appearance and mild fatty odor. This compound is hygroscopic, meaning it can absorb moisture from the environment. Glyceryl monostearate exists primarily as a mixture of stereoisomers, mainly 1-glycerol monostearate and 2-glycerol monostearate, which exhibit similar properties and functionalities .

In food science, GMS acts as an emulsifier by stabilizing mixtures of water and oil. Its amphiphilic structure allows it to orient at the interface between the two phases, preventing separation. In cosmetics, GMS functions as a thickener and moisturizer. It helps trap moisture in the skin and improves the texture of creams and lotions [].

The primary reaction for synthesizing glyceryl monostearate involves the esterification of glycerol with stearic acid. The reaction can be represented as follows:

Glycerol+Stearic AcidGlyceryl Monostearate+Water\text{Glycerol}+\text{Stearic Acid}\rightarrow \text{Glyceryl Monostearate}+\text{Water}

This process can be catalyzed using various acids such as sulfuric acid or phosphoric acid. The reaction is reversible; thus, optimizing conditions such as temperature and the molar ratio of reactants is crucial for maximizing yield .

Additionally, glyceryl monostearate can also be produced through glycerolysis of triglycerides derived from vegetable or animal fats. This method generates a mixture of mono-, di-, and tri-glycerides .

Glyceryl monostearate exhibits several biological activities. It acts as an emulsifying agent, facilitating the mixing of water and oil-based substances in food products and pharmaceuticals. Moreover, it is recognized for its role in enhancing the absorption of certain nutrients and drugs by improving bioavailability . In biological systems, glyceryl monostearate is formed during the digestion of dietary fats by pancreatic lipase, indicating its natural occurrence in metabolic processes .

Glyceryl monostearate can be synthesized through various methods:

  • Esterification: This involves directly reacting glycerol with stearic acid under heat and acidic conditions.
  • Glycerolysis: Triglycerides from vegetable or animal sources are reacted with glycerol to produce a mixture of mono- and diglycerides, including glyceryl monostearate.
  • Transesterification: This method utilizes catalysts to facilitate the reaction between triglycerides and glycerol to yield glyceryl monostearate along with other glycerides .

The choice of synthesis method influences the purity and composition of the final product.

Glyceryl monostearate has diverse applications across various industries:

  • Food Industry: Used as an emulsifier to improve texture and stability in products like ice cream, margarine, and baked goods.
  • Cosmetics: Functions as an emulsifying agent in creams and lotions to stabilize formulations.
  • Pharmaceuticals: Acts as a lubricant in tablet formulations and enhances drug delivery by improving solubility.
  • Plastics: Serves as an antistatic agent in food packaging materials .

Research indicates that glyceryl monostearate interacts favorably with other emulsifiers and stabilizers in formulations. Its ability to form stable emulsions makes it a valuable component in various applications. Studies have shown that combining glyceryl monostearate with other surfactants can enhance emulsion stability and improve texture in food products . Additionally, its role in drug formulations has been explored for its potential to enhance bioavailability through improved solubilization.

Glyceryl monostearate shares similarities with several other compounds that serve as emulsifiers or surfactants. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Glyceryl StearateC21H42O4Mixture of mono-, di-, tri-glycerides; used similarly as an emulsifier.
Glyceryl MonopalmitateC19H38O4Similar structure; derived from palmitic acid; used in cosmetics and food.
Polysorbate 60C58H114O26Non-ionic surfactant; used extensively in food and pharmaceuticals for emulsification.
Sorbitan MonostearateC21H42O6Derived from sorbitol; functions similarly as an emulsifier but has different hydrophilic-lipophilic balance properties.

Uniqueness of Glyceryl Monostearate

Glyceryl monostearate is unique due to its specific fatty acid composition (stearic acid) which imparts particular properties such as high melting point and stability at elevated temperatures compared to other similar compounds. Its natural occurrence in metabolic processes further distinguishes it from synthetic alternatives .

Physical Description

Other Solid; Pellets or Large Crystals; Dry Powder, Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals
Other Solid
White waxy solid; [Merck Index]
white to pale yellow wax-like solid with a mild fatty odou

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.30830982 g/mol

Monoisotopic Mass

358.30830982 g/mol

Heavy Atom Count

25

Melting Point

74.0 °C
Mp 77-79 ° (± -form)

UNII

258491E1RZ
230OU9XXE4

Related CAS

83138-62-9

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 666 of 669 companies (only ~ 0.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

14811-92-8
31566-31-1
123-94-4
37349-34-1
83138-62-9
22610-63-5
85666-92-8

Wikipedia

Glycerol_monostearate
Picloxydine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Plastics Product Manufacturing
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Custom Compounding of Purchased Resins
Rubber Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Octadecanoic acid, 2,3-dihydroxypropyl ester: ACTIVE
Octadecanoic acid, ester with 1,2,3-propanetriol: ACTIVE
Octadecanoic acid, monoester with 1,2,3-propanetriol: ACTIVE
1,2,3-Propanetriol, homopolymer, isooctadecanoate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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